molecular formula C6H8N2 B1296075 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole CAS No. 2214-03-1

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1296075
CAS No.: 2214-03-1
M. Wt: 108.14 g/mol
InChI Key: TUVBJSPUCMUOSD-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound with the molecular formula C6H8N2 It is characterized by a fused ring system consisting of a cyclopentane ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of this compound and N-iodosuccinimide in dimethylformamide can be stirred at room temperature overnight. The reaction mixture is then diluted with water and extracted with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, reduced pyrazole derivatives, and various functionalized pyrazole compounds.

Scientific Research Applications

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5-4-7-8-6(5)3-1/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVBJSPUCMUOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2214-03-1
Record name 2214-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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